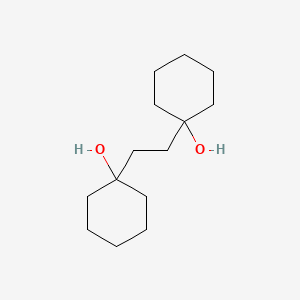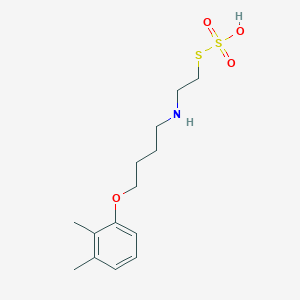
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a butyl group substituted with a xylyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 4-(2,3-xylyloxy)butylamine. This intermediate can be synthesized through the reaction of 2,3-xylenol with 4-bromobutylamine under basic conditions. The resulting 4-(2,3-xylyloxy)butylamine is then reacted with ethylene sulfide to introduce the thiosulfate group, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiosulfate group typically yields sulfonate derivatives, while reduction can produce thiol derivatives .
Wissenschaftliche Forschungsanwendungen
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can participate in redox reactions, influencing cellular redox balance. Additionally, the aminoethyl chain can interact with biological macromolecules, potentially modifying their function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate: Similar structure but with a different substitution pattern on the xylyloxy group.
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: Similar backbone but with a methoxyphenyl group instead of a xylyloxy group.
Uniqueness
S-2-((4-(2,3-Xylyloxy)butyl)amino)ethyl thiosulfate is unique due to its specific substitution pattern on the xylyloxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
21224-89-5 |
|---|---|
Molekularformel |
C14H23NO4S2 |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
1,2-dimethyl-3-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-6-5-7-14(13(12)2)19-10-4-3-8-15-9-11-20-21(16,17)18/h5-7,15H,3-4,8-11H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
MPDLYBOYKQTXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCCCCNCCSS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


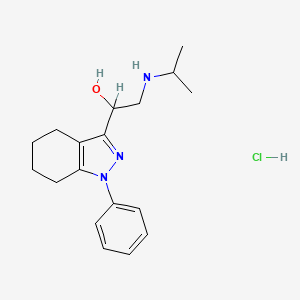
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
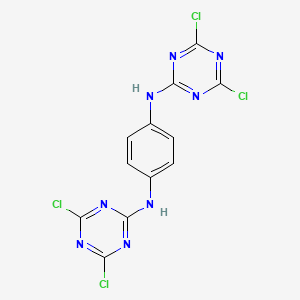
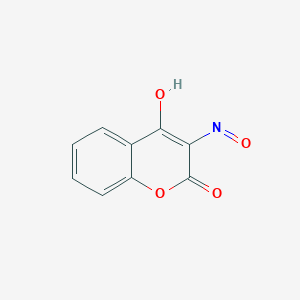
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
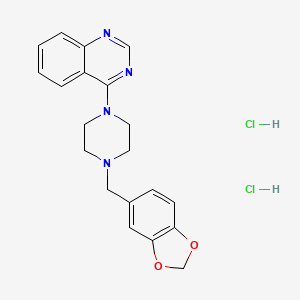
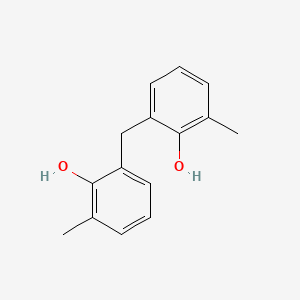
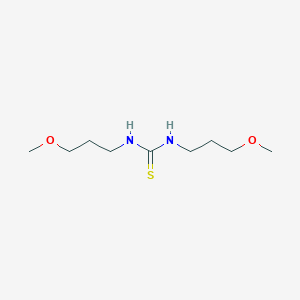
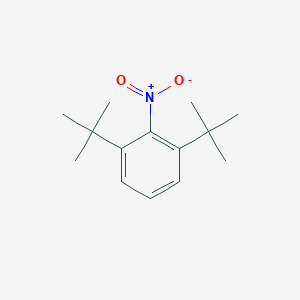
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
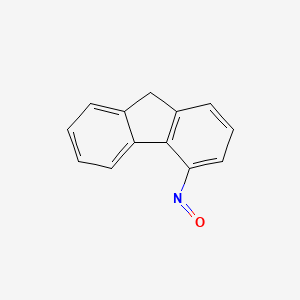
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
